1'-(2-Ethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dioxane and indole rings, and the introduction of the ethoxybenzyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic system, with the dioxane and indole rings sharing a single atom. The ethoxybenzyl group would be attached to one of the carbon atoms on the indole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dioxane and indole rings, as well as the ethoxybenzyl group. The dioxane ring is generally stable, but can be cleaved under acidic or basic conditions . The indole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with dioxane rings are often used as solvents due to their ability to dissolve a wide range of organic compounds . Indole is a solid at room temperature, and has a strong, unpleasant odor .Scientific Research Applications
Indole Synthesis and Applications
Indoles, including compounds structurally related to "1'-(2-Ethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one", have significant importance in organic chemistry due to their presence in natural products and pharmaceuticals. A review by Taber and Tirunahari (2011) highlights the diverse methodologies for indole synthesis, underlining the compound's relevance in the synthesis of natural products and bioactive molecules. This encompasses strategies for constructing the indole nucleus, crucial for developing pharmaceuticals and agrochemicals.
Dioxane Derivatives and Environmental Impact
Dioxane derivatives, closely related to the dioxane component in the compound, have been studied for their environmental persistence and potential health impacts. A study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous dioxane (Yokoyama, 2015) sheds light on the chemical behavior of dioxane derivatives under environmental conditions, contributing to understanding their stability and reactivity.
Enzymatic Degradation and Environmental Remediation
The enzymatic degradation of organic pollutants, including potentially complex organic compounds similar in structure to "this compound", is a critical area of research for environmental remediation. The work by Husain and Husain (2007) reviews the use of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes, highlighting the potential for bioremediation strategies.
Properties
IUPAC Name |
1'-[(2-ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-23-18-11-6-3-8-15(18)14-21-17-10-5-4-9-16(17)20(19(21)22)24-12-7-13-25-20/h3-6,8-11H,2,7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXPKAYDRXXSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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